molecular formula C9H18N2O B13869530 1-(Pentan-3-yl)piperazin-2-one

1-(Pentan-3-yl)piperazin-2-one

Cat. No.: B13869530
M. Wt: 170.25 g/mol
InChI Key: OFGWZQJHZXLHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pentan-3-yl)piperazin-2-one is a chemical compound featuring a piperazin-2-one ring system, which is recognized in scientific literature as a valuable scaffold for constructing novel heterocyclic building blocks in early-stage drug discovery . The piperazin-2-one core is a lactam that can be functionally transformed into various derivatives, such as phosphonates, which are of significant interest for developing new medicinal chemistry entities . Piperazinone derivatives are frequently explored in the development of therapeutic agents; for instance, similar structures have been investigated as inhibitors for targets like PARP-1/2, which are relevant in oncology research . The structural flexibility of this heterocyclic system allows researchers to synthesize diverse arrays of compounds for screening against biological targets. This product is intended for research applications as a chemical building block or intermediate in the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-pentan-3-ylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-8(4-2)11-6-5-10-7-9(11)12/h8,10H,3-7H2,1-2H3

InChI Key

OFGWZQJHZXLHRD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCNCC1=O

Origin of Product

United States

Synthetic Methodologies for 1 Pentan 3 Yl Piperazin 2 One

Retrosynthetic Analysis of the 1-(Pentan-3-yl)piperazin-2-one Framework

A critical first step in devising a synthetic route is the deconstruction of the target molecule to identify potential precursors. This process, known as retrosynthetic analysis, provides a roadmap for the forward synthesis.

Disconnection Strategies for the Piperazin-2-one (B30754) Lactam Ring

The core of this compound is the piperazin-2-one ring, which is a six-membered heterocyclic lactam. The primary disconnection strategies for this ring involve cleaving one of the two amide bonds.

C-N Bond Disconnection: A common approach is the disconnection of the C2-N1 amide bond. This retrosynthetic step leads to a linear precursor, an N-(2-aminoethyl)amino acid derivative. For the target molecule, this would be an N-(pentan-3-yl)-N'-(2-haloacetyl)ethane-1,2-diamine or a related activated carboxylic acid derivative.

C-C Bond Disconnection: While less common for lactams, a formal disconnection of the C2-C3 bond could be considered, potentially leading to more complex synthetic routes involving radical cyclizations or other carbon-carbon bond-forming reactions.

A logical retrosynthetic pathway is illustrated below:

Target MoleculeKey DisconnectionPrecursor Type
This compoundC2-N1 Amide BondN-(2-aminoethyl)-N-(pentan-3-yl)glycine derivative
This compoundN1-C6 BondN-(pentan-3-yl)ethylenediamine and a two-carbon electrophile

Identification of Key Precursors for the Pentan-3-yl Substitution

The pentan-3-yl group attached to the N1 position of the piperazin-2-one ring is a key structural feature. The introduction of this group can be achieved at various stages of the synthesis.

Key precursors for the pentan-3-yl group include:

Pentan-3-amine: This commercially available primary amine can be used as a starting material to build the piperazin-2-one framework.

Pentan-3-one: This ketone can be used in reductive amination reactions to introduce the pentan-3-yl group onto a nitrogen atom of a pre-formed piperazine (B1678402) or ethylenediamine (B42938) derivative.

3-Bromopentane (B47287): This alkyl halide can be used to alkylate a nitrogen atom, though this method can sometimes lead to over-alkylation and is generally less preferred than reductive amination for secondary amine formation.

Cyclization Approaches to the Piperazin-2-one Core

The formation of the six-membered lactam ring is the crucial step in the synthesis of this compound. Several cyclization strategies can be employed.

Amidation-Based Ring Closure Reactions

One of the most direct methods for forming the piperazin-2-one ring is through an intramolecular amidation reaction. This typically involves the cyclization of an N-(2-aminoethyl)amino acid ester or a related activated carboxylic acid.

The general reaction is as follows:

An N-(pentan-3-yl)ethylenediamine would first be reacted with an activated two-carbon unit, such as chloroacetyl chloride or ethyl bromoacetate, to form an intermediate that can then undergo intramolecular cyclization upon treatment with a base.

N-Acylation and Intramolecular Condensation Routes

This approach involves the acylation of an ethylenediamine derivative followed by an intramolecular condensation. For the synthesis of this compound, N-(pentan-3-yl)ethylenediamine could be acylated with a suitable reagent, such as ethyl chloroacetate. The resulting intermediate would then undergo a base-mediated intramolecular cyclization to yield the desired product.

A variation of this is the Dieckmann-like cyclization, which can be used to form piperazine-2,5-diones, and with modifications, could potentially be adapted for the synthesis of piperazin-2-ones. thieme-connect.com

Palladium-Catalyzed Cyclization Methodologies

Modern synthetic organic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of heterocyclic rings. Palladium-catalyzed reactions are particularly versatile for forming C-N bonds.

A palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles has been developed for the synthesis of highly substituted piperazinones. acs.orgnih.gov This method offers a modular approach to a wide range of products under mild conditions. acs.orgnih.gov Another palladium-catalyzed approach is the asymmetric hydrogenation of pyrazin-2-ols, which provides chiral piperazin-2-ones. rsc.org Additionally, palladium-catalyzed carboamination reactions of unsaturated amines with aryl halides have been successfully employed for the formation of six-membered rings. acs.org

The general scheme for a palladium-catalyzed cyclization to form a piperazinone ring is depicted in the table below:

CatalystSubstratesKey TransformationReference
Palladium complexesPropargyl carbonates and diaminesDecarboxylative cyclization acs.orgnih.gov
Palladium complexesPyrazin-2-olsAsymmetric hydrogenation rsc.org
Palladium complexesUnsaturated amines and aryl halidesCarboamination acs.org

While not explicitly reported for this compound, these palladium-catalyzed methods represent a powerful and adaptable strategy for its synthesis, potentially offering high levels of control over stereochemistry and functional group tolerance. acs.orgnih.govrsc.orgacs.org

Targeted Synthesis of this compound

The direct synthesis of this compound primarily involves the formation of a carbon-nitrogen bond between the N1 atom of the piperazin-2-one core and the pentan-3-yl moiety. The most common approach is the nucleophilic substitution reaction between a piperazin-2-one derivative and a suitable pentan-3-yl electrophile.

The N-alkylation of piperazin-2-one with a 3-halopentane (e.g., 3-bromopentane or 3-iodopentane) presents a regioselectivity challenge due to the presence of two secondary amine nitrogens (N1 and N4). To achieve selective alkylation at the N1 position, the N4 nitrogen must be temporarily protected. A common strategy involves the use of an acyl protecting group, such as an acetyl or a tert-butoxycarbonyl (Boc) group. researchgate.net

The general synthetic route proceeds as follows:

Protection of N4: Piperazin-2-one is reacted with a protecting agent (e.g., acetic anhydride (B1165640) or di-tert-butyl dicarbonate) to yield 4-acetylpiperazin-2-one (B3034452) or 4-Boc-piperazin-2-one. This step ensures that the subsequent alkylation occurs exclusively at the N1 position.

N1-Alkylation: The N4-protected piperazin-2-one is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the N1 nitrogen, forming a nucleophilic amide. This is followed by the addition of a 3-halopentane. The nucleophilic N1 atom then displaces the halide in an Sₙ2 reaction to form the desired C-N bond. mdpi.com

Deprotection of N4: The protecting group is subsequently removed from the N4 position. An acetyl group can be hydrolyzed under basic or acidic conditions, while a Boc group is typically removed with a strong acid like trifluoroacetic acid (TFA).

An alternative to protection-deprotection sequences is to leverage differences in the nucleophilicity of the two nitrogen atoms, although this is less reliable for achieving high selectivity. The N1 nitrogen, being part of an amide, is significantly less nucleophilic than the N4 amine nitrogen. Therefore, direct alkylation of unprotected piperazin-2-one would preferentially occur at N4. For N1 selectivity, a protection strategy is paramount.

The efficiency of the N1-alkylation reaction is highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and the stoichiometry of reactants is crucial for maximizing the yield and minimizing side reactions. researchgate.net

Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are commonly employed for N-alkylation reactions. These solvents effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thereby accelerating the rate of Sₙ2 substitution.

Temperature: The reaction temperature can influence both the rate and the outcome of the alkylation. While elevated temperatures can increase the reaction rate, they may also promote side reactions, such as elimination of the alkyl halide or decomposition of the product. The optimal temperature is typically determined empirically, often ranging from room temperature to the reflux temperature of the chosen solvent.

Stoichiometry: The molar ratios of the piperazinone substrate, base, and alkylating agent are critical. A slight excess of the base (typically 1.1–1.5 equivalents) is often used to ensure complete deprotonation of the N1 nitrogen. The amount of 3-halopentane used can vary; a stoichiometric amount may be sufficient, but a slight excess might be used to drive the reaction to completion.

Table 1: Hypothetical Optimization of N1-Alkylation of 4-Boc-piperazin-2-one with 3-Bromopentane
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF252445
2K₂CO₃ (1.5)DMF801278
3NaH (1.2)THF251865
4NaH (1.2)THF65885
5NaH (1.2)DMF65692

While traditional N-alkylation with alkyl halides proceeds well with a suitable base, modern catalytic methods offer alternative pathways. Transition metal catalysis, particularly with palladium, has been employed for the N-alkylation of various nitrogen-containing heterocycles. organic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination) could potentially be adapted for this synthesis, although this is more common for N-arylation than N-alkylation with secondary halides.

More relevant catalytic approaches could involve phase-transfer catalysis. A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the piperazinone salt (in a solid or aqueous phase) and the alkyl halide (in an organic phase), often leading to milder reaction conditions and improved yields.

Table 2: Hypothetical Catalyst Screening for N1-Alkylation
EntryCatalyst (mol%)BaseSolvent SystemTemperature (°C)Yield (%)
1NoneK₂CO₃DMF8078
2TBAI (10)K₂CO₃Toluene/H₂O8085
3TBAB (10)K₂CO₃Toluene/H₂O8088
4Pd₂(dba)₃ (2) / Xantphos (4)NaOtBuToluene100Trace

TBAI: Tetrabutylammonium iodide; TBAB: Tetrabutylammonium bromide; Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0); Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; NaOtBu: Sodium tert-butoxide.

Following the reaction, the crude product must be isolated and purified. A typical workup procedure involves quenching the reaction, followed by extraction into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layer is then washed with water and brine to remove the inorganic base and other water-soluble impurities before being dried and concentrated under reduced pressure.

Purification of the final compound, this compound, is commonly achieved using one of two main techniques:

Column Chromatography: This is the most versatile method for purifying products of moderate polarity. Silica gel is the standard stationary phase, and a solvent system (eluent) is chosen to provide good separation between the desired product and any remaining starting materials or byproducts. A gradient of ethyl acetate in hexanes is a common starting point for eluent selection. nih.gov

Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity. google.com This involves dissolving the crude product in a minimum amount of a hot solvent in which it has high solubility and then allowing the solution to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful crystallization.

In some cases, a combination of these techniques is used, where an initial purification by column chromatography is followed by crystallization of the product-containing fractions to obtain a highly pure sample.

Stereoselective Synthesis Approaches for Chiral this compound

The target molecule, this compound, is achiral as neither the pentan-3-yl group nor the unsubstituted piperazin-2-one ring contains a stereocenter. However, the principles of stereoselective synthesis become relevant if a chiral version of the molecule is desired, for example, by introducing a substituent on the piperazinone ring. The outline specifies focusing on the precursor to the pentan-3-yl group. Since 3-halopentane is achiral, this section will interpret the prompt by discussing the use of a chiral auxiliary on the piperazinone ring to control the stereochemistry of a related synthesis.

In asymmetric synthesis, a chiral auxiliary is a temporary chiral group that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

For the synthesis of a chiral piperazin-2-one derivative, a chiral auxiliary could be attached to the N4 position of the piperazin-2-one ring. This auxiliary would create a chiral environment, potentially directing the incoming pentan-3-yl group to one face of the molecule if a new stereocenter is formed during the reaction (e.g., if the ring is substituted at C3 or C5).

A well-established class of chiral auxiliaries is the Evans oxazolidinones. tcichemicals.com Another example is pseudoephedrine, which has been widely used to direct diastereoselective alkylation reactions. harvard.edunih.gov

The synthetic sequence would be:

Attachment of Chiral Auxiliary: Reacting piperazin-2-one with a chiral auxiliary precursor to form the N4-substituted chiral substrate.

Diastereoselective Alkylation: Deprotonation of the N1 position followed by alkylation with 3-halopentane. The steric and electronic properties of the chiral auxiliary would favor the formation of one diastereomer over the other.

Removal of Chiral Auxiliary: Cleavage of the auxiliary group to yield the enantiomerically enriched N1-alkylated piperazin-2-one derivative.

Table 3: Potential Chiral Auxiliaries for Diastereoselective Synthesis
Chiral AuxiliaryTypical ApplicationHypothetical Diastereomeric Excess (d.e.)
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneEvans Aldol (B89426) and Alkylation Reactions>90%
(1R,2S)-PseudoephedrineAsymmetric Alkylation of Carboxylic Acids>95%
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Asymmetric Alkylation of Aldehydes/Ketones>90%

This approach provides a powerful strategy for controlling stereochemistry in the synthesis of complex piperazinone-based molecules.

Asymmetric Hydrogenation or Reduction Strategies for Precursor Functionalization

The synthesis of enantiomerically pure this compound can be effectively achieved by establishing the required stereochemistry in a precursor molecule through asymmetric hydrogenation or reduction, followed by cyclization. A key strategy involves the asymmetric hydrogenation of an unsaturated precursor, such as a dehydropiperazinone or a related pyrazine (B50134) derivative.

Palladium- and iridium-catalyzed reactions are prominent in this field. For instance, an unsaturated piperazin-2-one precursor can be subjected to hydrogenation using a chiral catalyst system. dicp.ac.cnacs.org A potential precursor for this compound could be 1-(pentan-3-yl)-5,6-dihydropyrazin-2(1H)-one. The asymmetric hydrogenation of the C=N or C=C bond within this precursor would establish a chiral center, leading to an enantioenriched piperazinone product.

Catalyst systems often employ a transition metal (e.g., Iridium or Palladium) complexed with a chiral ligand. Ligands such as those from the BINAP family or chiral phosphine (B1218219) ligands are instrumental in achieving high enantioselectivity. dicp.ac.cndatapdf.com The reaction conditions, including solvent, temperature, and hydrogen pressure, are critical variables that must be optimized to maximize both the chemical yield and the enantiomeric excess (ee). dicp.ac.cn

A hypothetical reaction is detailed in the table below:

PrecursorCatalyst SystemProductExpected Enantioselectivity (ee)
1-(pentan-3-yl)-5,6-dihydropyrazin-2(1H)-one[Ir(COD)Cl]₂ / Chiral Phosphine Ligand(S)- or (R)-1-(pentan-3-yl)piperazin-2-one>90%
1-(pentan-3-yl)pyrazin-2-olPd(OCOCF₃)₂ / (R)-TolBINAP(S)- or (R)-1-(pentan-3-yl)piperazin-2-oneUp to 90% dicp.ac.cn

This approach is advantageous as it builds upon well-established and highly predictable catalytic systems, allowing for the reliable production of specific stereoisomers. rsc.org

Enantioselective Formation of the Piperazinone Ring

An alternative to functionalizing a pre-existing ring is the enantioselective formation of the piperazinone ring itself. This involves constructing the heterocyclic core from acyclic precursors in a stereocontrolled manner.

One powerful method is the palladium-catalyzed asymmetric allylic alkylation (AAA). caltech.edursc.orgnih.gov This strategy could involve the decarboxylative allylic alkylation of a differentially N-protected piperazin-2-one precursor. caltech.edunih.gov While this is typically used for substitution at the α-carbon, variations of intramolecular cyclization could be envisioned.

A more direct approach involves a domino reaction, such as a one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC). acs.org This sequence can assemble the piperazinone ring from simple aldehydes and diamines with high enantioselectivity, controlled by a chiral catalyst. acs.orgacs.org For the synthesis of this compound, a potential pathway would start with an appropriately substituted 1,2-diamine, where one nitrogen is already attached to the pentan-3-yl group.

Another strategy is the cyclization of chiral intermediates derived from amino acids or other chiral pool starting materials. researchgate.net For example, a chiral N-(pentan-3-yl)ethylenediamine derivative could be cyclized with a two-carbon electrophile to form the piperazinone ring, preserving the stereochemistry of the starting material.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, energy consumption, and the use of hazardous substances.

Solvent-Free or Low-Environmental Impact Solvent Systems

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives focus on either eliminating the solvent entirely or replacing it with more benign options.

Solvent-Free Synthesis: Microwave-assisted solvent-free synthesis has been successfully applied to the preparation of various piperazine derivatives. nih.gov This technique, often using a solid support like alumina, can lead to shorter reaction times, higher yields, and a significant reduction in waste. nih.gov A potential application could be the cyclization step to form the piperazinone ring under solvent-free microwave irradiation.

Low-Impact Solvents: When a solvent is necessary, greener alternatives are preferred. Water is an ideal green solvent, although the low aqueous solubility of many organic substrates can be a challenge. Other recommended solvents include ethanol, isopropanol, and ethyl acetate, which have better environmental, health, and safety profiles than solvents like dichloromethane (B109758) or benzene. dicp.ac.cn For instance, some palladium-catalyzed reactions can be performed in greener solvents, potentially including the synthesis of piperazine derivatives. organic-chemistry.org

Atom Economy and E-Factor Analysis of Proposed Synthetic Routes

Green chemistry metrics like Atom Economy (AE) and the Environmental Factor (E-Factor) are crucial for evaluating the efficiency and environmental footprint of a synthetic route. scranton.edu

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. rsc.org

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Environmental Factor (E-Factor): This metric provides a broader view of waste generation.

E-Factor = Total Mass of Waste / Mass of Product

A lower E-Factor indicates a greener process. An analysis of two hypothetical routes to this compound is presented below.

MetricRoute A: Asymmetric HydrogenationRoute B: Cyclocondensation
Reaction Hydrogenation of 1-(pentan-3-yl)-5,6-dihydropyrazin-2(1H)-oneN-(pentan-3-yl)ethylenediamine + Diethyl oxalate
Reactants MW Precursor (182.26) + H₂ (2.02) = 184.28Diamine (130.23) + Oxalate (146.14) = 276.37
Product MW 184.28184.28
Byproducts None (in theory)2x Ethanol (46.07)
Atom Economy 100%66.7%
Assumed Yield 95%85%
E-Factor (Theoretical) ~0.05 (waste from catalyst/solvents)~0.69 (byproducts + other waste)

Note: E-Factor calculations are estimations and in practice would include waste from solvents, reagents, and workup procedures.

Utilizing Renewable Feedstocks and Catalysts for Sustainable Production

A key aspect of sustainable chemistry is the use of renewable resources. The synthesis of this compound could incorporate renewable feedstocks at several points.

Ethylenediamine: This key building block can be synthesized from monoethanolamine, which in turn can be derived from bio-ethanol, a product of biomass fermentation.

Pentan-3-one: The precursor to the pentan-3-yl group can potentially be produced through catalytic processes using biomass-derived platform molecules.

Catalysts: The use of earth-abundant metal catalysts (e.g., iron, copper) instead of precious metals (e.g., palladium, iridium) is a growing area of research that aligns with green chemistry principles. mdpi.com Furthermore, developing heterogeneous catalysts that can be easily recovered and reused would significantly improve the sustainability of the process. Organic photoredox catalysts also represent a more sustainable alternative to transition-metal catalysts. mdpi.com

Comparative Analysis of Synthetic Pathways

Choosing the optimal synthetic pathway for this compound requires a comparative analysis of the available methodologies, weighing factors such as efficiency, stereocontrol, cost, and environmental impact.

FeatureAsymmetric Hydrogenation PathwayEnantioselective Cyclization Pathway
Stereocontrol Excellent; highly predictable enantioselectivity based on well-studied catalyst systems. dicp.ac.cnCan be excellent, but may require more optimization for a new substrate. acs.org
Convergence Linear sequence; the pentan-3-yl group is introduced early.Can be more convergent, assembling key fragments late in the synthesis.
Atom Economy High for the key hydrogenation step (approaching 100%). researchgate.netVariable; often lower due to the formation of stoichiometric byproducts (e.g., in condensation reactions).
Catalyst Typically requires precious metals (Pd, Ir), which are costly and have environmental concerns.Can utilize precious metals (Pd) or organocatalysts, which may be more sustainable. caltech.eduacs.org
Green Aspects High atom economy is a major advantage. Waste is primarily from catalyst and solvent.Potential for one-pot procedures reduces workup and solvent waste. acs.org Organocatalysis avoids heavy metal contamination.
Overall Suitability Well-suited for large-scale production due to the reliability and high efficiency of catalytic hydrogenation.Highly flexible and powerful for generating molecular diversity. Domino reactions are particularly elegant and efficient.

Ultimately, the choice of pathway would depend on the specific goals of the synthesis. For producing a single, well-defined stereoisomer on a large scale, the asymmetric hydrogenation of a suitable precursor is a strong candidate. For research and development, where flexibility and the exploration of different analogs are important, enantioselective cyclization strategies might be preferred.

Assessment of Scalability and Industrial Feasibility of Optimized Routes

The scalability and industrial feasibility of a synthetic route are critical for the potential large-scale production of this compound. The N-alkylation of a 4-protected piperazin-2-one appears to be the most promising route for industrial application.

Scalability: This route involves well-established and scalable reactions. The protection of the N4-position, the subsequent N1-alkylation, and the final deprotection are all standard organic transformations that can be readily scaled up. The use of common reagents and solvents further enhances its scalability. Potential challenges in scaling up may include heat management during the alkylation step, which is often exothermic, and the efficient removal of byproducts and purification of the final product on a large scale.

Industrial Feasibility: The industrial feasibility of this route is supported by several factors:

Availability of Starting Materials: Piperazin-2-one and common protecting group reagents are commercially available in bulk. Pentan-3-yl halides can also be readily sourced or synthesized.

Waste Management: The process would generate waste streams that would need to be managed in an environmentally responsible manner. The choice of solvents and reagents can be optimized to minimize waste and facilitate recycling or disposal.

A comparative analysis of the industrial feasibility of the potential routes is provided below.

ParameterN-alkylation of 4-protected piperazin-2-oneDirect N-alkylation of piperazin-2-oneReductive amination
Number of Steps 3 (protection, alkylation, deprotection)11
Overall Yield HighLow to ModerateModerate
Purification Relatively straightforwardDifficult (separation of isomers)Moderately difficult
Reagent Cost Moderate (due to protecting group)LowModerate
Scalability GoodPoorModerate

Cost-Benefit Analysis and Economic Viability of Reagent Sourcing

A thorough cost-benefit analysis is essential to determine the economic viability of producing this compound. The cost of raw materials, reagents, solvents, and energy, as well as labor and waste disposal costs, must be considered.

Reagent Sourcing and Cost:

Pentan-3-yl Halides: The choice between 3-bromopentane and 3-iodopentane (B157830) will depend on a balance of reactivity and cost. 3-Bromopentane is generally less expensive, while 3-iodopentane is more reactive, potentially leading to higher yields and shorter reaction times.

Bases and Solvents: The cost of bases like sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide will also contribute to the total cost.

A hypothetical cost analysis for the key reagents in the preferred synthetic route is presented below.

ReagentSupplier TierPurity (%)Cost per kg (USD)
4-Boc-piperazin-2-oneBulk Manufacturer>98150 - 250
3-BromopentaneChemical Supplier>9980 - 120
Sodium Hydride (60% in mineral oil)Specialty Chemical Co.6050 - 90
Tetrahydrofuran (THF)Bulk Solvent Supplier>99.510 - 20
Trifluoroacetic Acid (TFA)Chemical Supplier>9940 - 70

Structural Elucidation and Confirmation Methodologies for 1 Pentan 3 Yl Piperazin 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of magnetically active nuclei such as ¹H and ¹³C. bas.bgbeilstein-journals.org For 1-(Pentan-3-yl)piperazin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for an unambiguous structural assignment. researchgate.net

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N if applicable) for Connectivity Determination

High-resolution 1D NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pentan-3-yl group and the piperazin-2-one (B30754) ring. The methine proton on the pentyl group (H-3') would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The ethyl groups attached to this methine would show a characteristic triplet for the methyl protons (H-5') and a multiplet for the methylene protons (H-4'). Within the piperazinone ring, the three methylene groups (H-3, H-5, H-6) would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other and the adjacent NH proton. The NH proton (H-4) signal would typically appear as a broad singlet.

The ¹³C NMR spectrum complements the proton data by revealing the number of unique carbon environments. osti.gov The spectrum for this compound would display nine distinct signals. The carbonyl carbon (C-2) of the lactam is characteristically downfield-shifted. The carbons of the piperazinone ring (C-3, C-5, C-6) and the pentan-3-yl substituent (C-3', C-4', C-5') would appear in the aliphatic region of the spectrum.

¹⁵N NMR , while less common due to lower sensitivity and natural abundance, could provide direct evidence for the two distinct nitrogen environments: the tertiary amide nitrogen (N-1) and the secondary amine nitrogen (N-4).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃).
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
2--~170
3~3.30m~48
4~2.0 (broad s)br s-
5~3.05m~49
6~3.45m~45
3'~3.80m~58
4'~1.50m~26
5'~0.85t~11

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.netslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu It would show correlations between the methine proton (H-3') and the methylene protons (H-4') of the pentyl group, and between the methylene protons (H-4') and the methyl protons (H-5'). Within the piperazinone ring, COSY would reveal the coupling between the protons on C-5 and C-6, and between the NH proton and the adjacent protons on C-3 and C-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing unambiguous C-H assignments. sdsu.eduustc.edu.cn For instance, the proton signal predicted at ~3.80 ppm would show a cross-peak with the carbon signal at ~58 ppm, confirming their assignment to the C-3' and H-3' position, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduustc.edu.cn A key correlation would be observed between the methine proton of the pentyl group (H-3') and the carbons of the piperazinone ring at positions C-2 and C-6. This observation is definitive proof of the N-alkylation site, connecting the pentyl substituent to the N-1 position of the piperazinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximities between protons. It can help to confirm stereochemistry and provide insights into the molecule's preferred conformation by showing which protons are close to each other in 3D space, regardless of whether they are connected through bonds. researchgate.net

Table 2: Key Expected 2D NMR Correlations for Structural Confirmation.
ExperimentCorrelating NucleiStructural Information Confirmed
COSYH-3' ↔ H-4' ; H-4' ↔ H-5'Connectivity within the pentan-3-yl group.
COSYH-5 ↔ H-6 ; H-4(NH) ↔ H-3/H-5Connectivity within the piperazinone ring.
HSQCAll C-H pairsDirect one-bond C-H correlations.
HMBCH-3' ↔ C-2, C-6Confirms attachment of pentyl group to N-1.
HMBCH-3 ↔ C-2, C-5Confirms piperazinone ring structure.

Application of NMR for Conformational Analysis of the Piperazinone Ring

The six-membered piperazinone ring is not planar and can adopt several conformations, such as chair, boat, or twist-boat forms. rsc.orgniscpr.res.in The presence of the amide bond and substituents influences the ring's preferred geometry. beilstein-journals.orgresearchgate.net Dynamic NMR studies and analysis of coupling constants (³JHH) and NOESY data can elucidate these conformational preferences. researchgate.netacs.org For instance, the magnitude of the coupling constants between adjacent protons on C-5 and C-6 can be used with the Karplus equation to estimate dihedral angles, providing insight into the ring's puckering and whether substituents adopt axial or equatorial orientations. researchgate.net The presence of a partial double bond character in the amide (N1-C2) can lead to rotational barriers, potentially resulting in observable conformers on the NMR timescale at different temperatures. rsc.orgresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Framework Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be used to deduce its structure. clockss.org

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

HRMS is used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). nih.govacs.org This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₁₈N₂O. HRMS analysis of the protonated molecule, [M+H]⁺, would provide an experimental mass that matches the calculated theoretical mass, confirming the elemental composition. osti.govnih.gov

Table 3: High-Resolution Mass Spectrometry Data.
IonMolecular FormulaCalculated m/zFound m/z (Hypothetical)Difference (ppm)
[M+H]⁺C₉H₁₉N₂O⁺171.1492171.1490-1.2

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.govscispace.comwikipedia.org The resulting fragmentation pattern is like a fingerprint for the molecule and provides valuable structural information. researchgate.netmdpi.commsu.edu

For the [M+H]⁺ ion of this compound (m/z 171.1), a primary fragmentation pathway would likely involve the cleavage of the C-N bond connecting the substituent to the ring. This would result in the loss of the pentan-3-yl group or the formation of a stable pentyl cation (m/z 71). Another characteristic fragmentation would be the cleavage of the piperazinone ring itself, leading to several smaller fragment ions that can help to confirm the core structure.

Table 4: Predicted Key MS/MS Fragments for [C₉H₁₈N₂O+H]⁺.
Fragment m/zProposed Lost FragmentProposed Fragment Structure
142-C₂H₅ (Ethyl radical)[M-CH₂CH₃]⁺
100-C₅H₁₁ (Pentyl radical)[Protonated piperazin-2-one]⁺
71-C₄H₈N₂O (Piperazinone moiety)[C₅H₁₁]⁺ (Pentan-3-yl cation)
56Ring Fragmentation[C₃H₆N]⁺ (e.g., ethylenimine cation)

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

For this compound, a GC-MS analysis would be crucial for several reasons:

Purity Determination: The primary peak in the chromatogram would correspond to the target compound. The presence of any additional peaks would indicate impurities, which could be starting materials, by-products, or degradation products. The relative area of each peak can be used to estimate the purity of the sample. nih.gov

Isomeric Separation: The pentan-3-yl group is achiral; however, the synthesis could potentially lead to positional isomers if the pentyl group attaches at a different position on the piperazinone ring or if other isomeric starting materials are present. A suitable GC column and temperature program could separate these isomers.

Confirmation of Molecular Weight: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C9H18N2O, 182.25 g/mol ). High-resolution mass spectrometry could further confirm the elemental composition.

Hypothetical GC-MS Data for this compound:

Parameter Expected Value/Observation
Retention Time (tR) Dependent on column and conditions
Molecular Ion (M+) m/z = 182
Key Fragment Ions Fragments corresponding to the loss of the pentyl group (m/z = 111), and characteristic fragments of the piperazinone ring.

| Purity | >95% (as determined by peak area percentage) |

This table contains hypothetical data based on the principles of GC-MS analysis of similar compounds.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule. aist.go.jp These methods are complementary and provide a comprehensive vibrational profile of the compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. nist.govresearchgate.net For this compound, the key absorptions would be from the amide C=O group, C-N bonds, and C-H bonds.

Expected FTIR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (C=O) Stretching 1650-1680 (strong)
Amine (N-H) Stretching (secondary amine) 3250-3350 (medium, broad)
Alkyl (C-H) Stretching 2850-2960 (strong)

| Amine (C-N) | Stretching | 1150-1250 (medium) |

This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule. aist.go.jpnist.gov

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. nist.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. fluorochem.co.uk For this compound, Raman spectroscopy would be useful for confirming the C-C backbone of the pentyl group and the symmetric vibrations of the piperazinone ring. Water is a weak Raman scatterer, which can be an advantage when analyzing aqueous samples. nist.gov

Expected Raman Shifts for this compound:

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Alkyl (C-H) Stretching 2850-2960
Amide (C=O) Stretching 1650-1680

| Piperazine (B1678402) Ring | Ring Breathing/Deformation | 800-1000 |

This table presents expected Raman shifts based on typical values for organic molecules. sigmaaldrich.com

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis can provide its exact 3D structure. The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis yields precise measurements of all bond lengths, bond angles, and dihedral angles, confirming the connectivity of the atoms and the conformation of the molecule in the solid state. For example, the piperazine ring is expected to adopt a chair or twisted-boat conformation.

Projected Crystallographic Data for this compound:

Parameter Projected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Bond Length (C=O) ~1.23 Å
Bond Length (C-N) ~1.34 Å (amide), ~1.47 Å (aliphatic)

| Piperazine Ring Conformation | Chair or Twist-Boat |

This table contains projected data based on known structures of similar piperazinone-containing compounds.

The pentan-3-yl substituent itself is achiral. However, if a chiral center were present in a derivative of this compound, determining its absolute configuration (R or S) would be crucial. X-ray crystallography can establish this using anomalous dispersion. When the wavelength of the X-rays used is near an absorption edge of one of the atoms in the crystal, the scattering factor of that atom becomes a complex number. This effect, known as anomalous dispersion, breaks Friedel's law, meaning that the intensities of reflections from planes (hkl) and (-h-k-l) are no longer equal. By analyzing these intensity differences (the Bijvoet pairs), the absolute configuration of the molecule can be determined unambiguously.

Chiroptical Spectroscopy for Enantiomeric Purity and Chiral Recognition

Chiroptical spectroscopy encompasses a group of analytical techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. For a chiral molecule such as this compound, which possesses a stereogenic center at the third carbon of the pentyl group, these methods are indispensable for confirming its absolute configuration and quantifying its enantiomeric purity. The two primary chiroptical techniques employed for this purpose are Circular Dichroism (CD) spectroscopy and optical rotation measurement (polarimetry).

Optical Rotation Measurements for Specific Rotation Determination

Optical rotation is the oldest and most fundamental technique for characterizing chiral compounds. It measures the angle by which a plane of polarized light is rotated when it passes through a solution of a chiral substance. The direction and magnitude of this rotation are unique properties of a chiral molecule.

The specific rotation, [α], is a standardized measure of this effect and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). The measurement is typically performed at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.

For this compound, the two enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions.

One enantiomer will be dextrorotatory, rotating light to the right (positive, +).

The other enantiomer will be levorotatory, rotating light to the left (negative, -).

A racemic mixture will exhibit no optical rotation. The measurement of specific rotation is a critical quality control parameter to confirm the identity and enantiomeric purity of a chiral compound. While modern techniques like chiral HPLC are often used for precise enantiomeric excess determination, optical rotation remains a rapid and essential confirmation tool. dicp.ac.cn

Table 2: Example Specific Rotation Data for Enantiomers of this compound

The following table provides hypothetical specific rotation values for the pure enantiomers of this compound to illustrate how the data would be presented.

Compound NameAbsolute ConfigurationSpecific Rotation [α] (20°C, 589 nm)Solvent
This compound(R)-25.5°Methanol
This compound(S)+25.5°Methanol
Racemic this compoundRacemate0.0°Methanol

Computational and Theoretical Investigations of 1 Pentan 3 Yl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone for elucidating the electronic structure and intrinsic properties of 1-(Pentan-3-yl)piperazin-2-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular structure. nih.gov This process minimizes the total energy of the molecule, yielding precise bond lengths, bond angles, and dihedral angles.

The energetic properties, such as the total energy and enthalpy of formation, can also be calculated. Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies. nih.gov

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

Parameter Value
Method B3LYP/6-311++G(d,p)
Total Energy (Hartree) -655.12345
Enthalpy of Formation (kJ/mol) -350.2

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. nist.govresearchgate.net Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, such as CCSD(T), provide a more rigorous treatment of electron correlation. nist.gov These calculations, while computationally more demanding, offer a benchmark for the electronic energy and structural parameters obtained from DFT. They are particularly valuable for refining the understanding of the electronic distribution and bonding within the molecule.

The chemical reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. biomedpharmajournal.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the piperazinone ring, specifically the nitrogen atoms and the carbonyl oxygen, which are regions of higher electron density. The LUMO would likely be distributed over the carbonyl group and adjacent atoms. These calculations are crucial for predicting sites susceptible to electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Energy -6.58
LUMO Energy -0.25

Conformational Analysis and Energy Landscape Exploration of the Piperazinone Ring System

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.dereadthedocs.ioq-chem.com For this compound, PES scans are performed by systematically rotating specific dihedral angles while optimizing the rest of the molecular geometry at each step. q-chem.com Key rotations include those within the piperazinone ring to map out its puckering conformations (e.g., boat, twist-boat, chair) and the rotation around the C-N bond connecting the pentan-3-yl group to the ring. researchgate.net These scans reveal the low-energy conformers and the transition states that separate them, providing a detailed map of the molecule's energy landscape. dergipark.org.truni-muenchen.de

While PES scans are effective for exploring one or two degrees of freedom, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for a comprehensive exploration of the vast conformational space of flexible molecules. mdpi.commdpi.com MM methods use classical force fields to rapidly calculate the energy of a large number of conformations. nih.gov

MD simulations go a step further by simulating the movement of atoms over time, governed by the forces between them. plos.orgresearchgate.net An MD simulation of this compound in a simulated solvent environment can reveal the most populated conformational states under realistic conditions, the dynamics of ring puckering, and the flexibility of the alkyl substituent. This provides a dynamic picture of the molecule's behavior that complements the static information from quantum chemical calculations.

Table 3: List of Compounds Mentioned

Compound Name

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict spectroscopic parameters, which can be invaluable for the identification and characterization of newly synthesized compounds. researchgate.net

Calculation of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a standard computational task. prospre.ca For this compound, this would involve:

Geometry Optimization: The first step is to find the lowest energy conformation(s) of the molecule using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

NMR Calculation: Using the optimized geometry, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate the isotropic shielding values for each nucleus (¹H and ¹³C).

Chemical Shift Prediction: These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The resulting data would provide predicted chemical shifts for all hydrogen and carbon atoms in the molecule, which could be compared with experimental data to confirm its structure.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is for illustrative purposes only, as no specific published data exists.

Atom Position (Piperazinone Ring)Predicted ¹³C Shift (ppm)Attached ProtonsPredicted ¹H Shift (ppm)
C2 (C=O)168.5--
C345.22H3.40
C548.12H3.10
C649.52H3.25
Atom Position (Pentan-3-yl Group) Predicted ¹³C Shift (ppm) Attached Protons Predicted ¹H Shift (ppm)
C1' (CH)60.31H3.55
C2', C2'' (CH₂)25.84H1.50
C3', C3''' (CH₃)11.26H0.90

Simulation of Vibrational Frequencies (IR, Raman) and Intensities

Computational methods can also predict the vibrational spectra (Infrared and Raman) of a molecule. acs.org This process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule.

Spectral Simulation: The calculated frequencies and their corresponding intensities (for IR) and Raman activities are used to generate a theoretical spectrum. These frequencies are often scaled by a known factor to better match experimental values. researchgate.net

Key predicted vibrational modes for this compound would include the C=O stretch of the lactam, C-N stretching modes of the piperazinone ring, and various C-H bending and stretching modes from the alkyl substituent.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

This table is for illustrative purposes only, as no specific published data exists.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Predicted IR IntensityPredicted Raman Activity
N-H Stretch3350MediumWeak
C-H Stretch (Alkyl)2870-2960StrongStrong
C=O Stretch (Lactam)1675Very StrongMedium
C-N Stretch1100-1250Medium-StrongWeak

Reaction Pathway Elucidation and Transition State Modeling for Synthetic Transformations

Theoretical chemistry can provide deep insights into reaction mechanisms, helping to rationalize experimental outcomes and guide synthetic efforts. researchgate.net

Computational Studies of Key Cyclization and N-Alkylation Mechanisms

The synthesis of this compound would likely involve a cyclization step to form the piperazin-2-one (B30754) ring and a subsequent N-alkylation step to introduce the pentan-3-yl group. Computational studies could model these key transformations, for instance, the reaction of an ethylenediamine (B42938) derivative with an α-haloacetyl halide followed by intramolecular cyclization, and the subsequent alkylation of the piperazinone nitrogen with a pentan-3-yl halide.

Transition State Geometries and Activation Energy Barriers

For each proposed reaction step, computational chemists can locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. By calculating the energies of the reactants, transition state, and products, the activation energy barrier (Ea) for the reaction can be determined. This information is crucial for understanding reaction kinetics and predicting the feasibility of a proposed synthetic route under different conditions.

Supramolecular Interactions: Computational Models for Self-Assembly and Recognition

The study of non-covalent interactions is a cornerstone of supramolecular chemistry. numberanalytics.com For this compound, computational models could explore:

Dimerization: The molecule contains hydrogen bond donors (N-H) and acceptors (C=O), making self-assembly into dimers or larger aggregates likely. researchgate.net Computational studies could model the geometry and binding energy of these dimers.

Host-Guest Chemistry: The piperazinone scaffold could potentially act as a host for small molecules or ions. Quantum mechanical calculations could predict the binding affinities and geometries of such host-guest complexes.

Crystal Packing: DFT calculations can be used to analyze and rationalize the intermolecular interactions, such as C-H···O or N-H···O hydrogen bonds, that would govern the crystal packing of the solid-state material. researchgate.netmdpi.com

While no specific data exists for this compound, the methodologies described here represent the standard computational approaches that would be employed to theoretically characterize this and other novel chemical entities.

Non-Covalent Interaction Analysis (Hydrogen Bonding, van der Waals, Stacking)

There is no published research that specifically analyzes the non-covalent interactions of this compound. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are commonly used to study these forces in similar molecules. researchgate.net These analyses would typically identify and quantify hydrogen bonds, van der Waals forces, and potential stacking interactions that govern the molecule's conformation and intermolecular associations. However, without specific studies on this compound, a detailed description of its non-covalent interaction profile cannot be provided.

Prediction of Crystal Packing Motifs and Polymorphism

Similarly, there is a lack of specific research on the crystal packing motifs and potential polymorphism of this compound. The prediction of crystal structures is a complex field of computational chemistry that often involves sophisticated algorithms to identify the most stable packing arrangements of molecules in a solid state. mdpi.com Studies on polymorphism are crucial for understanding the physical properties of a compound, but such investigations have not been reported for this compound. While general principles of crystal engineering for piperazine-containing compounds exist, a specific predictive analysis for this molecule is not available. nih.gov

Reactivity and Derivatization Studies of 1 Pentan 3 Yl Piperazin 2 One

Functionalization at the Carbonyl Group of the Piperazin-2-one (B30754) Core

The lactam carbonyl group is a key site for functionalization, susceptible to nucleophilic attack and reduction, which alters the core structure of the molecule.

The amide carbonyl of the piperazin-2-one ring can be completely reduced to a methylene (B1212753) group, transforming the piperazin-2-one into a substituted piperazine (B1678402). This reduction is a crucial transformation as it provides access to the piperazine scaffold, a privileged structure in medicinal chemistry. The reaction typically requires powerful reducing agents capable of reducing the resonance-stabilized amide bond.

Commonly employed reagents for this transformation include lithium aluminium hydride (LiAlH₄) and borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF). The choice of reagent can influence the reaction conditions and outcomes. For instance, LiAlH₄ is a highly reactive, non-selective reducing agent that effectively reduces amides to amines, while borane complexes can sometimes offer milder reaction conditions. The successful reduction of the 1-(pentan-3-yl)piperazin-2-one would yield 1-(pentan-3-yl)piperazine, a disubstituted piperazine derivative.

ReagentProductTypical Conditions
Lithium Aluminium Hydride (LiAlH₄)1-(Pentan-3-yl)piperazineAnhydrous THF or Diethyl Ether, Reflux
Borane-Tetrahydrofuran (BH₃·THF)1-(Pentan-3-yl)piperazineAnhydrous THF, Reflux

While less common than reduction, the carbonyl carbon of the lactam can undergo reactions that lead to further functionalization. For instance, reaction with powerful nucleophiles can, under forcing conditions, lead to addition products. More synthetically useful are reactions that convert the carbonyl group into other functionalities.

Thionation, using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), can convert the lactam carbonyl into a thiocarbonyl, yielding the corresponding 1-(pentan-3-yl)piperazin-2-thione. This transformation provides a scaffold for further derivatization at the sulfur atom.

Additionally, while direct substitution at the carbonyl carbon of a lactam is challenging, conversion to a more reactive intermediate, such as a lactam thioether or a Vilsmeier-type reagent, can facilitate subsequent nucleophilic substitution. For example, activation of the carbonyl with phosphoryl chloride (POCl₃) could lead to an intermediate that reacts with various nucleophiles. acs.org

Regioselective Functionalization of the Piperazinone Nitrogen Atoms (Excluding N1)

The presence of a secondary amine at the N4 position provides a readily accessible site for derivatization, allowing for the introduction of a wide variety of substituents. The pentan-3-yl group at N1 sterically hinders this position, making the N4 nitrogen the primary site for reactions involving the ring nitrogens.

The N4 nitrogen of this compound can be readily alkylated or acylated under standard conditions. nih.gov These reactions are fundamental for building molecular complexity and are widely employed in the synthesis of piperazine-containing drug candidates.

N-Alkylation can be achieved by reacting the piperazinone with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or triethylamine (B128534). The base serves to deprotonate the N4 nitrogen, increasing its nucleophilicity. Reductive amination is another powerful method, where the piperazinone is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation is typically performed using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). This reaction introduces an acyl group, forming a tertiary amide at the N4 position. This modification can significantly alter the electronic properties and biological activity of the molecule.

Reaction TypeReagent ExampleProduct Type
N-AlkylationBenzyl bromide / K₂CO₃1-(Pentan-3-yl)-4-benzylpiperazin-2-one
Reductive AminationAcetone / NaBH(OAc)₃1-(Pentan-3-yl)-4-isopropylpiperazin-2-one
N-AcylationAcetyl chloride / Et₃N1-(Pentan-3-yl)-4-acetylpiperazin-2-one
N-SulfonylationTosyl chloride / Pyridine1-(Pentan-3-yl)-4-tosylpiperazin-2-one

In multi-step syntheses, it is often necessary to protect the N4 nitrogen to prevent unwanted side reactions while other parts of the molecule are being modified. The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

Common nitrogen protecting groups are well-suited for the piperazin-2-one scaffold. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a range of conditions and its facile removal with acid (e.g., trifluoroacetic acid). The benzyloxycarbonyl (Cbz) group is another option, which can be removed by catalytic hydrogenation. These protecting groups allow for selective reactions at other positions before restoring the N4 amine functionality for further derivatization.

Protecting GroupIntroduction ReagentDeprotection Condition
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Trifluoroacetic Acid (TFA) or HCl
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (CbzCl)H₂, Pd/C (Hydrogenolysis)
Benzyl (Bn)Benzyl bromide (BnBr)H₂, Pd/C (Hydrogenolysis)

Ring-Opening and Ring-Expansion Reactions of the Piperazin-2-one Lactam

The integrity of the piperazin-2-one ring can be compromised under certain conditions, leading to ring-opened products. Conversely, more complex transformations can lead to ring expansion, providing access to larger heterocyclic systems.

Ring-Opening Reactions of the lactam are typically achieved through hydrolysis. acs.org This can be promoted by either acidic or basic conditions.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. In both cases, the cleavage of the amide bond results in the formation of a linear amino acid derivative, specifically N-(2-aminoethyl)-N-(pentan-3-yl)glycine. Aminolysis, using a primary or secondary amine as the nucleophile instead of water, would similarly open the ring to yield a corresponding diamide (B1670390) derivative.

Ring-Expansion Reactions of piperazin-2-ones are less common but represent a potential route to seven-membered rings (diazepanones) or other expanded heterocyclic systems. Such reactions often involve rearrangement pathways, for example, through the insertion of a carbon atom into the ring. While specific examples for this compound are not documented, general methodologies for ring expansion of cyclic lactams could potentially be applied.

Reaction TypeConditionsProduct
Acid-Catalyzed HydrolysisAqueous HCl, HeatN-(2-aminoethyl)-N-(pentan-3-yl)glycine hydrochloride
Base-Catalyzed HydrolysisAqueous NaOH, HeatSodium salt of N-(2-aminoethyl)-N-(pentan-3-yl)glycine
AminolysisR₂NH, HeatN'-(2-( (pentan-3-yl)amino)ethyl)-N,N-dialkylglycinamide

Hydrolysis and Aminolysis of the Lactam Ring

The lactam ring of this compound is expected to undergo hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding amino acid derivative. Under acidic conditions, the reaction would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Basic hydrolysis would involve the direct attack of a hydroxide ion on the carbonyl carbon. nih.gov

Aminolysis, the cleavage of the lactam ring by an amine, would result in the formation of a diamine derivative. This reaction is typically carried out by heating the lactam with a primary or secondary amine. The rate of aminolysis would be influenced by the nucleophilicity and steric bulk of the attacking amine.

Table 1: Predicted Outcomes of Hydrolysis and Aminolysis of this compound
ReactionReagents and ConditionsPredicted Major ProductPlausible Yield (%)
Acid-Catalyzed Hydrolysis1 M HCl, reflux, 6hN-(2-aminoethyl)-N-(pentan-3-yl)glycine85-95
Base-Catalyzed Hydrolysis1 M NaOH, reflux, 4hSodium salt of N-(2-aminoethyl)-N-(pentan-3-yl)glycine90-98
Aminolysis with BenzylamineBenzylamine, sealed tube, 120 °C, 12hN1-(2-(benzylamino)ethyl)-N2-(pentan-3-yl)ethane-1,2-diamine70-80
Aminolysis with MorpholineMorpholine, reflux, 24h1-(2-(morpholino)ethyl)-4-(pentan-3-yl)piperazine65-75

Ring-Enlargement to Larger Heterocyclic Systems

Ring-enlargement reactions of piperazin-2-ones can lead to the formation of larger heterocyclic systems, such as 1,4-diazepan-2-ones. One potential strategy to achieve this is through a researchgate.netacs.org-sigmatropic rearrangement of an ammonium (B1175870) ylide. This would involve the quaternization of the N4 nitrogen, followed by deprotonation at the adjacent carbon and subsequent rearrangement. Another approach could involve the reaction with diazo compounds, which has been shown to be effective for the ring expansion of other small cyclic amines.

Reactions Involving the Pentan-3-yl Moiety

The pentan-3-yl group attached to the N1 nitrogen of the piperazin-2-one ring offers several possibilities for chemical modification, allowing for the introduction of diverse functional groups.

Functionalization of the Pentane (B18724) Chain for Further Derivatization

The aliphatic pentan-3-yl side chain can be functionalized through various C-H activation strategies. Free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under photochemical conditions, could introduce a bromine atom onto the pentane chain, which can then be used in subsequent nucleophilic substitution or elimination reactions. It is anticipated that the reaction would show some regioselectivity for the methylene (C2 and C4) positions over the methine (C3) and methyl (C1 and C5) positions due to statistical factors and the relative stability of the resulting secondary radical intermediates.

Another approach for functionalization is through electrochemical methods. Recent studies have demonstrated the C-H alkylation of N-heterocycles with alkyl iodides via an electrochemical protocol, suggesting that similar strategies could be employed to introduce additional alkyl groups onto the pentan-3-yl chain. rsc.orgrsc.org

Table 2: Plausible Functionalization Reactions of the Pentan-3-yl Moiety
ReactionReagents and ConditionsPredicted Major Product(s)Plausible Yield (%)
Free-Radical BrominationNBS, AIBN, CCl4, reflux, 4h1-((2-bromopentan)-3-yl)piperazin-2-one and 1-((1-bromopentan)-3-yl)piperazin-2-one50-60 (mixture)
OxidationKMnO4, heat1-(1-carboxypropan-1-yl)piperazin-2-oneVariable
Electrochemical C-H AlkylationCH3I, undivided cell, carbon electrodes1-((2-methylpentan)-3-yl)piperazin-2-one40-50

Stereochemical Transformations at the Chiral Center (If applicable)

The pentan-3-yl group in this compound is achiral. However, a chiral center can be introduced into the molecule through functionalization of the pentane chain, as described in the previous section. For example, hydroxylation or amination of one of the methylene groups would create a new stereocenter. Subsequent stereoselective reactions could then be employed to control the stereochemistry at this newly formed chiral center.

Furthermore, the piperazin-2-one ring itself can possess chirality, particularly if substituted at the C3, C5, or C6 positions. nih.gov While the parent compound is achiral, derivatization of the ring could lead to diastereomers if a chiral center is also present on the N-alkyl side chain.

Exploration of Chiral Auxiliaries and Asymmetric Transformations using this compound

Chiral piperazin-2-ones have been utilized as scaffolds in asymmetric synthesis, acting as chiral auxiliaries to control the stereochemical outcome of reactions. rsc.org Although this compound is achiral, it could be transformed into a chiral auxiliary by introducing a chiral center into the piperazinone ring or the pentan-3-yl side chain.

For instance, if a chiral center were introduced at the C3 position of the piperazinone ring, the N1-pentan-3-yl group could influence the facial selectivity of reactions at the C3 position. The steric bulk of the pentan-3-yl group could direct the approach of reagents to the opposite face of the ring, leading to a high degree of stereocontrol in alkylation or aldol (B89426) reactions.

Mechanistic Studies of Key Reactions Involving this compound

While no specific mechanistic studies on reactions involving this compound have been reported, the mechanisms of reactions involving the piperazin-2-one core are generally understood. For example, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones is believed to proceed through a dynamic kinetic resolution process involving the asymmetric hydrogenation of two imine intermediates. dicp.ac.cn

In the case of the hydrolysis of the lactam ring, the mechanism would follow the well-established pathways for amide hydrolysis. Under acidic conditions, this would involve a tetrahedral intermediate formed from the nucleophilic attack of water on the protonated carbonyl group. In basic media, the mechanism would involve the formation of a tetrahedral intermediate from the attack of a hydroxide ion, followed by the departure of the amino leaving group.

Potential Applications and Functional Roles of 1 Pentan 3 Yl Piperazin 2 One in Chemical Sciences

Utility as a Chiral Building Block in Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.orgwilliams.edu The piperazin-2-one (B30754) framework is an excellent candidate for the development of such chiral building blocks.

Recent advancements have demonstrated sophisticated methods for the asymmetric synthesis of piperazin-2-ones. Notably, palladium-catalyzed asymmetric allylic alkylation has emerged as a powerful technique to produce highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govnih.gov These reactions are often tolerant of a variety of N-substituents, suggesting that a substrate like 1-(pentan-3-yl)piperazin-2-one could be synthesized in a stereocontrolled manner. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides another effective route to chiral disubstituted piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org

Once synthesized in an enantiomerically pure form, this compound can serve as a versatile chiral building block. The inherent chirality, influenced by the pentan-3-yl group, can direct the stereoselective formation of new stereocenters in subsequent reactions, such as alkylations or aldol (B89426) additions at the α-carbon. The resulting diastereomers can then be separated, and the auxiliary cleaved to yield the desired enantiopure product.

Table 1: Comparison of Asymmetric Synthesis Methods for Piperazin-2-one Scaffolds

Method Catalyst System Key Features Enantioselectivity (ee) Reference
Asymmetric Allylic Alkylation Palladium / PHOX Ligands Forms α-tertiary piperazin-2-ones; tolerant of N-substituents. Good to Excellent nih.govnih.gov
Asymmetric Hydrogenation Palladium / Chiral Ligands Converts pyrazin-2-ols to chiral piperazin-2-ones. Up to 90% dicp.ac.cn

Scaffold for Ligand Design in Transition Metal Catalysis

Transition metal catalysis is indispensable for a vast range of chemical transformations. aensiweb.commdpi.com The efficacy of a metal catalyst is critically dependent on the surrounding ligands, which modulate its electronic and steric properties. The piperazine (B1678402) core, with its two nitrogen atoms, is a well-established N-donor motif for creating effective ligands for catalysis. nucleos.comnih.gov

The structure of this compound is well-suited for its use as a scaffold for chiral N-donor ligands. The two nitrogen atoms of the piperazine ring can act as a bidentate chelate, binding to a transition metal center to form a stable five-membered ring. Such chelation is a common feature in successful catalyst design.

The pentan-3-yl group at the N1 position introduces a specific steric environment around the metal center. This steric hindrance can be exploited in asymmetric catalysis to control the facial selectivity of a substrate's approach to the metal's active site, thereby inducing enantioselectivity in the product. By modifying the piperazin-2-one backbone, for instance, by introducing additional donor groups, multidentate ligands can be designed for enhanced stability and catalytic activity. nih.gov

The coordination chemistry of N-donor ligands with various transition and non-transition metals is a rich and diverse field. mdpi.comresearchgate.net this compound offers multiple potential coordination sites for metal ions, including the two ring nitrogens and the carbonyl oxygen. This versatility allows for the formation of a variety of metal complexes with different geometries and electronic properties.

The interaction between the ligand and the metal can be fine-tuned by the choice of the metal ion and the reaction conditions. The resulting complexes could find applications not only in catalysis but also in materials science and as models for bioinorganic systems.

Table 2: Potential Coordination Modes of this compound with a Metal Center (M)

Coordination Mode Donating Atoms Description Potential Application
Bidentate (N,N') N1, N4 Forms a stable 5-membered chelate ring. Asymmetric Catalysis
Monodentate (N) N4 The less sterically hindered nitrogen coordinates to the metal. General Catalysis

Precursor for Advanced Polymeric Materials or Monomers

The development of new polymers with tailored properties is a major goal of materials science. The incorporation of specific monomer units into a polymer backbone allows for precise control over its physical and chemical characteristics.

Piperazine-containing compounds are frequently used as monomers in the synthesis of polyamides and other polymers. nih.gov A bifunctional derivative of this compound could be synthesized and used in polycondensation reactions. The rigid piperazinone ring would impart a degree of stiffness to the polymer backbone, potentially increasing its thermal stability and modifying its mechanical properties.

The pentan-3-yl group would function as a bulky side chain. Such side chains are known to disrupt polymer chain packing, which can increase solubility in organic solvents and lower the glass transition temperature compared to analogous polymers without such substitution. This allows for the fine-tuning of material properties for specific applications, such as specialty plastics or membrane materials.

The piperazin-2-one structure is a cyclic amide, also known as a lactam. Lactams are a well-known class of monomers for ring-opening polymerization (ROP), which yields polyamides. It is conceivable that this compound could undergo ROP under the influence of a suitable catalyst to produce a novel N-substituted polyamide.

The resulting polymer, poly[imino(1-(pentan-3-yl)-2-oxo-1,4-piperazinediyl)ethylene], would feature regularly spaced pentan-3-yl side groups. This unique structure could lead to interesting material properties, such as altered hydrophobicity, specific interactions with other molecules, and unique conformational behavior in solution.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Piperazin-2-one

Exploration in Supramolecular Chemistry and Host-Guest Recognition

Supramolecular chemistry investigates the interactions between molecules, leading to the formation of larger, organized structures. Host-guest chemistry, a central part of this field, focuses on the binding of a "guest" molecule to a larger "host" molecule.

There is no published research detailing the design or application of this compound as a molecular receptor. The synthesis and evaluation of this compound for the specific purpose of recognizing and binding to ions or other small molecules have not been reported in the available scientific literature. Consequently, no data exists on its binding affinities, selectivity, or the structural characteristics of any potential host-guest complexes.

Investigations into the self-assembly properties of this compound are not found in current scientific literature. There are no studies describing its ability to form ordered supramolecular structures, such as aggregates, gels, or crystalline networks, either in solution or in the solid state through non-covalent interactions like hydrogen bonding or van der Waals forces.

Application in Analytical Chemistry as a Reference Standard or Derivatization Agent

In analytical chemistry, reference standards are highly purified compounds used for calibration and identification, while derivatization agents are used to modify an analyte to improve its detection or separation.

There is no evidence to suggest that this compound is utilized as a certified reference standard for the identification or quantification of related compounds in chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Its chromatographic properties and utility for calibrating analytical methods have not been documented.

The potential use of this compound as a derivatizing agent to enhance the spectroscopic properties (e.g., UV-Vis absorption, fluorescence) of other analytes has not been explored in the available literature. No methodologies have been developed that employ this compound to tag other molecules for improved detection in spectroscopic analysis.

Role in the Development of Reaction Methodologies

The role of this compound as a substrate, catalyst, or building block in the development of new chemical reactions or synthetic strategies is not documented. While general synthesis methods for substituted piperazin-2-ones exist, there are no specific reports where this compound itself is a key component in methodological studies aimed at creating novel organic transformations.

Lack of Publicly Available Research on the Catalytic Applications of this compound

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is no specific research pertaining to the potential applications and functional roles of the chemical compound This compound in the field of chemical sciences, particularly concerning its investigation as a chiral catalyst, organocatalyst, or its influence on reaction stereoselectivity.

While the broader class of chiral piperazin-2-ones has been a subject of interest in medicinal chemistry and asymmetric synthesis, with various studies exploring their synthesis and application, this body of research does not extend to the particular compound, this compound. Consequently, there is no scientific basis upon which to generate an article detailing its role as a catalyst or its impact on the stereochemical outcome of chemical reactions.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its specified catalytic applications cannot be generated at this time due to the absence of relevant scientific information in the public domain.

Structure Reactivity Relationships and Chemical Diversity of Piperazinone Derivatives

Impact of the N-Pentan-3-yl Substituent on Piperazinone Ring Conformation and Reactivity

The piperazinone ring, akin to cyclohexane (B81311) and piperidine, can adopt several conformations, including chair, boat, and twist-boat forms. blumberginstitute.org The chair conformation is generally the most stable. The introduction of a bulky substituent at the N1 position, such as the pentan-3-yl group, significantly influences the conformational equilibrium of the piperazinone ring.

This conformational preference has direct implications for the reactivity of the molecule. The equatorial orientation of the pentan-3-yl group can sterically shield the adjacent carbonyl group at C2 and the axial proton on the same side of the ring. Conversely, the N4-H on the opposite side of the ring becomes more accessible for chemical reactions.

Influence of Steric and Electronic Effects on the Reactivity Profile of 1-(Pentan-3-yl)piperazin-2-one

The reactivity of this compound is governed by a combination of steric and electronic effects imparted by the N-pentan-3-yl substituent.

Steric Effects:

The bulky nature of the pentan-3-yl group provides significant steric hindrance around the N1 nitrogen and the C2 carbonyl group. This steric shielding can:

Reduce the rate of N-acylation and N-alkylation at N1: Reactions involving the N1 lone pair would be sterically hindered.

Direct reactions to the less hindered N4 position: The secondary amine at N4 is more sterically accessible, making it the preferred site for reactions like acylation, alkylation, and sulfonylation.

Influence the stereoselectivity of reactions: The steric bulk can direct incoming reagents to the less hindered face of the molecule.

Electronic Effects:

The pentan-3-yl group is an electron-donating group (EDG) through an inductive effect (+I). numberanalytics.com This electronic contribution has several consequences:

Increased Basicity and Nucleophilicity of N1: The electron-donating nature of the alkyl group increases the electron density on the N1 nitrogen, enhancing its basicity and nucleophilicity compared to an unsubstituted piperazinone. However, this enhanced electronic reactivity is often counteracted by the significant steric hindrance.

Modulation of Amide Resonance: The electron-donating effect can slightly influence the resonance of the adjacent amide bond, potentially affecting the reactivity of the carbonyl group.

The interplay of these effects is summarized in the table below:

Functional GroupSteric Effect of Pentan-3-ylElectronic Effect of Pentan-3-ylPredicted Reactivity
N1-Amine High hindranceIncreased nucleophilicity (+I effect)Low reactivity towards bulky electrophiles
C2-Carbonyl Moderate hindranceSlight activation due to N1 EDGReduced accessibility for nucleophiles
N4-Amine Low hindranceRelatively unaffectedPreferred site for derivatization

This table presents predicted reactivity based on established chemical principles.

Systematic Derivatization for Chemical Library Generation and Screening (Chemical, not biological)

The this compound scaffold is a valuable starting point for the generation of chemical libraries for screening purposes. The presence of a reactive secondary amine at the N4 position allows for a wide range of derivatization reactions. A systematic approach to derivatization can rapidly generate a diverse set of analogues.

A representative derivatization scheme could involve parallel synthesis techniques where the N4 position is reacted with a variety of building blocks, such as:

Acyl chlorides and carboxylic acids: To introduce a range of amide functionalities.

Sulfonyl chlorides: To generate sulfonamides.

Aldehydes and ketones (via reductive amination): To install diverse alkyl and aryl groups.

Isocyanates and isothiocyanates: To form urea (B33335) and thiourea (B124793) derivatives.

An example of a small, focused library generated from this compound is outlined below:

Reagent ClassExample ReagentResulting Functional Group at N4
Acyl ChlorideBenzoyl chlorideAmide
Sulfonyl ChlorideDansyl chlorideSulfonamide
AldehydeBenzaldehydeTertiary amine (after reduction)
IsocyanatePhenyl isocyanateUrea

Development of Structure-Reactivity Models for N-Substituted Piperazinone Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to predict the reactivity of a series of N-substituted piperazinone analogues. mdpi.comresearchgate.net These models correlate molecular descriptors with experimentally determined reactivity data, such as reaction rates or equilibrium constants.

For a library of N4-substituted derivatives of this compound, a QSRR model could be built to predict, for example, the rate of a specific reaction at the N4 position. The process would involve:

Synthesis of a diverse set of analogues: With varying electronic and steric properties at the N4 substituent.

Measurement of reactivity: For a standardized reaction (e.g., acylation with a specific acyl chloride).

Calculation of molecular descriptors: For each analogue, descriptors such as Hammett constants (σ), Taft steric parameters (Es), molar refractivity (MR), and calculated properties like HOMO/LUMO energies would be determined. mdpi.com

Model development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build an equation that relates the descriptors to the observed reactivity. mdpi.com

A hypothetical QSRR equation might look like: log(k) = c0 + c1σ + c2Es + c3*logP Where log(k) is the logarithm of the reaction rate constant, and c values are the regression coefficients. Such models can rationalize the observed reactivity trends and predict the reactivity of yet-unsynthesized analogues. nih.gov

Chemoinformatic Approaches to Explore Analogue Space and Predict Reactivity

Chemoinformatics provides powerful tools to explore the virtual chemical space of this compound analogues and to predict their properties. researchgate.netnih.gov

Exploring Analogue Space: Virtual libraries of N4-substituted derivatives can be generated in silico. Chemoinformatic analysis of these virtual libraries can assess their diversity and drug-likeness. frontiersin.orgfrontiersin.org Principal Component Analysis (PCA) can be used to visualize the distribution of the library in chemical space based on a range of calculated molecular properties (e.g., molecular weight, logP, polar surface area, number of rotatable bonds).

Predicting Reactivity: Computational methods can be employed to predict the reactivity of these virtual analogues.

Calculation of pKa: The basicity of the N4 nitrogen can be predicted using computational models. This is a key indicator of its nucleophilicity.

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. mdpi.com A higher HOMO energy for the piperazinone analogue would suggest greater nucleophilicity and a higher propensity to react with electrophiles.

Electrostatic Potential Maps: These maps visualize the electron-rich and electron-poor regions of a molecule, highlighting the likely sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the map would be expected to show a high negative potential around the N4 nitrogen, confirming it as a primary site for electrophilic attack.

The table below shows a hypothetical chemoinformatic analysis for a small set of virtual analogues:

N4-SubstituentCalculated pKa (N4)Calculated HOMO (eV)Predicted Reactivity Rank
-H8.5-6.23
-CH38.8-6.02
-C(O)CH35.5-7.14
-SO2Ph4.8-7.55
-Bn8.7-6.11

This table contains hypothetical data for illustrative purposes.

These chemoinformatic approaches allow for the prioritization of analogues for synthesis, focusing on those with the most promising predicted reactivity profiles for a given application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(Pentan-3-yl)piperazin-2-one, and how do reaction parameters influence yield?

  • Methodological Guidance :

  • Step 1 : Utilize nucleophilic substitution or coupling reactions to introduce the pentan-3-yl group to the piperazin-2-one core. For example, alkylation of piperazin-2-one with 3-bromopentane under inert conditions (e.g., nitrogen atmosphere) using a base like potassium carbonate in acetonitrile .
  • Step 2 : Optimize reaction time and temperature (e.g., reflux at 80°C for 12–24 hours) to balance steric hindrance from the branched pentan-3-yl group and reaction efficiency .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity using HPLC with UV detection at 254 nm .

Q. What handling and storage protocols ensure stability and safety for this compound?

  • Methodological Guidance :

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of vapors. Electrostatic discharge precautions are critical due to flammability risks .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation. Store away from incompatible materials (strong acids/bases) in a ventilated, dry environment .
  • Spill Management : Absorb spills with inert materials (sand, vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are optimal for structural and purity characterization?

  • Methodological Guidance :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substitution patterns and stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS (e.g., exact mass 246.0252 Da) to verify molecular formula .
  • HPLC : Reverse-phase C18 column with acetonitrile/water mobile phase (UV detection at 210–280 nm) for purity assessment .

Advanced Research Questions

Q. How does the pentan-3-yl substituent influence reactivity in nucleophilic or catalytic reactions?

  • Methodological Guidance :

  • Steric Effects : The branched pentan-3-yl group may hinder nucleophilic attack at the piperazin-2-one carbonyl. Use bulky catalysts (e.g., PPh₃ in Staudinger reactions) or elevated temperatures to overcome steric barriers .
  • Electronic Effects : Evaluate substituent effects via computational modeling (DFT calculations) to predict reaction sites. Compare with analogs (e.g., 3-(pyridin-2-yl)piperazin-2-one) to isolate steric vs. electronic contributions .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

  • Methodological Guidance :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to simulate cytochrome P450 interactions and metabolite formation. Prioritize in vitro assays (e.g., liver microsomes) to validate predictions .
  • Toxicity Profiling : Cross-reference QSAR models with databases like PubChem to identify structural alerts (e.g., reactive functional groups). Note: Limited toxicological data for this compound requires cautious extrapolation .

Q. How to resolve contradictions in reported solubility or stability data across studies?

  • Methodological Guidance :

  • Experimental Replication : Standardize solvent systems (e.g., DMSO for stock solutions) and measure solubility via nephelometry or gravimetry. Compare results under controlled humidity/temperature .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS and adjust storage protocols accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.